1-(3-Aminopropyl)-6-methylhydropyridin-2-one
Overview
Description
Compounds like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” belong to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . They are often used in the synthesis of various pharmaceuticals, polymers, dyes, etc .
Chemical Reactions Analysis
Amines, in general, are basic and can react with acids to form salts . They can also undergo reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . They are also usually soluble in organic solvents .Scientific Research Applications
Antibacterial Activity
1-(3-Aminopropyl)-6-methylhydropyridin-2-one has been explored in the synthesis of various compounds with notable antibacterial properties. A study by Ohtake et al. (1997) highlights the synthesis and antibacterial activity of derivatives of this compound, demonstrating potent in vitro and in vivo activity against Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997).
Synthesis and Characterization
The compound has been utilized in the synthesis of various chemical structures. Patterson and Nelson (1988) describe its use in producing an unusual isomer of a 1,4-dihydropyridine, which was characterized using 1H and 13C NMR spectroscopy (Patterson & Nelson, 1988). Additionally, Keypour et al. (2015) report on the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 1-(3-Aminopropyl)-6-methylhydropyridin-2-one, for the formation of Cu(II) complexes, contributing to the field of coordination chemistry (Keypour et al., 2015).
Antimicrobial and Antifungal Activity
The compound has also shown potential in the synthesis of antimicrobial agents. Abu-Youssef et al. (2010) synthesized complexes involving this compound, which demonstrated considerable activity against various bacteria and the yeast Candida albicans (Abu-Youssef et al., 2010). Furthermore, Desai et al. (2021) highlighted the synthesis of 2-pyridone quinoline hybrids, including 1-(3-Aminopropyl)-6-methylhydropyridin-2-one, showing potent antibacterial and antifungal properties (Desai et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-aminopropyl)-6-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKGKJJNYKMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-6-methylhydropyridin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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